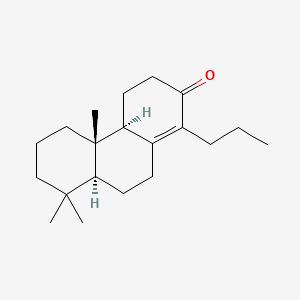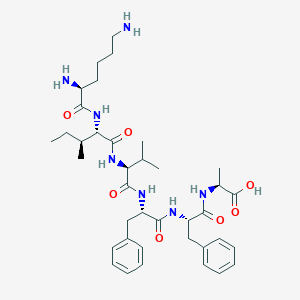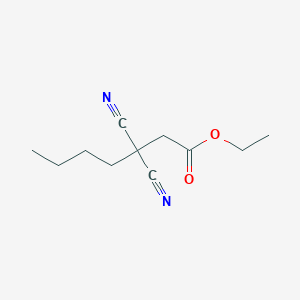
3-Heptadecanol, 2-amino-, (2S,3R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Heptadecanol, 2-amino-, (2S,3R)- is an organic compound with the molecular formula C17H37NO. It consists of 17 carbon atoms, 37 hydrogen atoms, one nitrogen atom, and one oxygen atom . This compound is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. The (2S,3R) notation indicates the specific configuration of the chiral centers in the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptadecanol, 2-amino-, (2S,3R)- typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-amino-3-heptadecanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of 3-Heptadecanol, 2-amino-, (2S,3R)- often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and cost-effective production. The purity and yield of the final product are optimized through rigorous quality control measures and purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
3-Heptadecanol, 2-amino-, (2S,3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
3-Heptadecanol, 2-amino-, (2S,3R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in biological processes and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 3-Heptadecanol, 2-amino-, (2S,3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial effects.
類似化合物との比較
3-Heptadecanol, 2-amino-, (2S,3R)- can be compared with other similar compounds such as:
2-Amino-3-octadecanol: Similar structure but with an additional carbon atom in the alkyl chain.
2-Amino-3-hexadecanol: Similar structure but with one less carbon atom in the alkyl chain.
2-Amino-3-pentadecanol: Similar structure but with two fewer carbon atoms in the alkyl chain.
The uniqueness of 3-Heptadecanol, 2-amino-, (2S,3R)- lies in its specific stereochemistry and the length of its alkyl chain, which can influence its physical and chemical properties, as well as its biological activity.
特性
CAS番号 |
378753-61-8 |
|---|---|
分子式 |
C17H37NO |
分子量 |
271.5 g/mol |
IUPAC名 |
(2S,3R)-2-aminoheptadecan-3-ol |
InChI |
InChI=1S/C17H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16(2)18/h16-17,19H,3-15,18H2,1-2H3/t16-,17+/m0/s1 |
InChIキー |
KAVSFDLDKOBXII-DLBZAZTESA-N |
異性体SMILES |
CCCCCCCCCCCCCC[C@H]([C@H](C)N)O |
正規SMILES |
CCCCCCCCCCCCCCC(C(C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


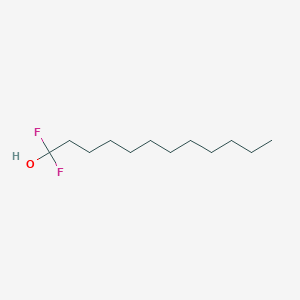
![2-[(2S,3S)-2-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B14246789.png)
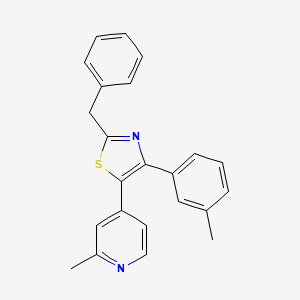
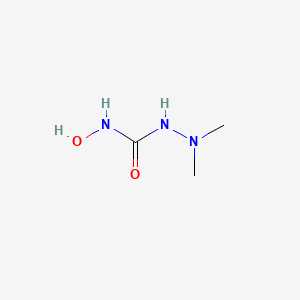

![4-[4-(Benzyloxy)phenoxy]-6,7-dimethoxyquinoline](/img/structure/B14246816.png)
![6-[(4S)-4-(Hydroxymethyl)-1,3-thiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14246819.png)
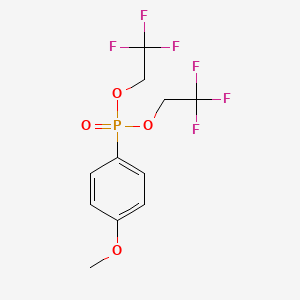
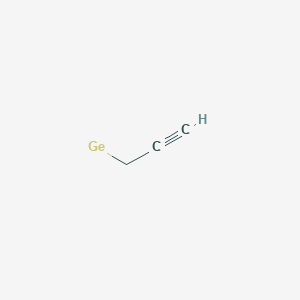
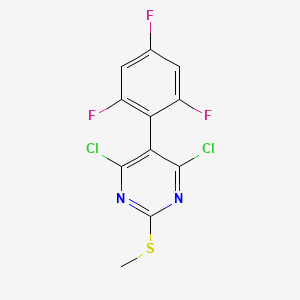
![Pyrimidine, 4,6-bis[4-(propylthio)[2,2'-bipyridin]-6-yl]-](/img/structure/B14246852.png)
